![molecular formula C15H16N2O5 B2829509 4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid CAS No. 1923140-38-8](/img/structure/B2829509.png)
4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C15H16N2O5 and a molecular weight of 304.3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H16N2O5 . This indicates that it contains 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid”, we know that it has a molecular weight of 304.3 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Research has identified a series of compounds related to 4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid with potential antihypertensive properties. These compounds were evaluated for their ability to lower blood pressure in rats, with some showing promising results as alpha-adrenergic blockers, indicating a potential application in the treatment of hypertension (Caroon et al., 1981).
Synthesis and Structural Studies
The synthesis and structural elucidation of azaspiro[4.5]decane systems, which share a structural motif with the compound , have been detailed in the literature. These studies not only contribute to the understanding of the chemical properties of these compounds but also provide a foundation for future research and potential applications in drug design (Martin‐Lopez & Bermejo, 1998).
Mechanism of Action in HIV Inhibition
Compounds structurally related to 4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid have been studied for their potential as HIV entry inhibitors. Specifically, these studies have focused on understanding the receptor-based mechanism of action, providing valuable insights into the development of new therapeutic strategies against HIV (Watson et al., 2005).
Neuroprotective Effects
Research into compounds with a similar structural framework has also revealed potential neuroprotective effects. One study demonstrated that certain derivatives could protect against neuronal injury in rats induced by kainate, suggesting a possible application in the prevention or treatment of neurodegenerative disorders (Iorio et al., 2001).
Antitubercular Activity
The antitubercular activity of benzothiazinone derivatives, which share a similar complexity with the compound , has been investigated. These studies underscore the potential of such compounds in the development of new treatments for tuberculosis, highlighting the importance of chemical synthesis and biological evaluation in the fight against infectious diseases (Pasca et al., 2010).
Eigenschaften
IUPAC Name |
4-[(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-12(19)11-3-1-10(2-4-11)9-17-13(20)15(16-14(17)21)5-7-22-8-6-15/h1-4H,5-9H2,(H,16,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHETBQDLLWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.